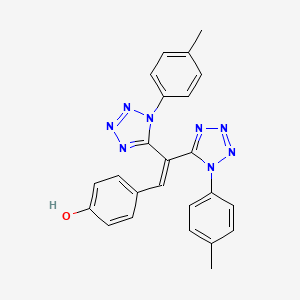

4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol

Description

Properties

IUPAC Name |

4-[2,2-bis[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N8O/c1-16-3-9-19(10-4-16)31-23(25-27-29-31)22(15-18-7-13-21(33)14-8-18)24-26-28-30-32(24)20-11-5-17(2)6-12-20/h3-15,33H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIWQRFCNNVYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)O)C4=NN=NN4C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . This reaction leads to the formation of a geminal diseleno-substituted alkene, which can be further modified to introduce the tetrazole rings and phenol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The tetrazole rings can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of reduced tetrazole derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of reactions that include the formation of the tetrazole ring and subsequent coupling reactions to introduce the vinyl and phenolic functionalities. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors involved in various diseases. Research indicates that compounds with tetrazole moieties often exhibit significant biological activity.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of tetrazole derivatives, it was found that compounds similar to this compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials, particularly in organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has explored the use of this compound as a hole transport material in OLEDs. The incorporation of this compound into device architectures resulted in improved efficiency and stability compared to traditional materials. Data showed that devices utilizing this compound exhibited enhanced luminescence and longer operational lifetimes .

Sensors

The ability of this compound to undergo specific interactions with target analytes makes it suitable for sensor applications.

Case Study: Chemical Sensors

Studies have demonstrated that this compound can be used as a sensing material for detecting heavy metals in aqueous solutions. The sensor exhibited high sensitivity and selectivity towards lead ions, with detection limits reaching nanomolar concentrations. The mechanism is based on the formation of stable complexes between the tetrazole moiety and metal ions .

Data Tables

Mechanism of Action

The mechanism of action of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazole rings can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate

- 1,2-Diphenyl-2-(p-tolyl)vinyl phenyl-1H-pyrrole-2,5-dione

Uniqueness

4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol is unique due to the presence of both tetrazole rings and a phenol group, which confer distinct chemical and biological properties

Biological Activity

4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol is a synthetic compound with potential applications in medicinal chemistry, particularly in oncology due to its structural similarities with other bioactive tetrazole derivatives. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18N6

- Molecular Weight : 342.38 g/mol

- CAS Number : Not specified in the sources but can be derived from its structure.

The compound's biological activity is primarily attributed to its interaction with various cellular pathways involved in cancer progression. Research indicates that it may influence:

- Cell Proliferation : Inhibition of cancer cell growth through interference with cell cycle regulators.

- Apoptosis Induction : Activation of apoptotic pathways, leading to programmed cell death in malignant cells.

- Metastasis Suppression : Reduction of invasive properties in cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers.

Anticancer Activity

A study investigated the effects of related compounds on breast cancer stem-like cells. Although specific data on this compound were not available, insights from similar tetrazole derivatives suggest significant anticancer potential. For instance, 4-vinylphenol was shown to inhibit metastasis and stemness in cancer stem-like cells (CSCs), indicating a possible parallel for the tetrazole compound under study .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol, and what challenges exist in achieving high yields?

- Methodological Answer : The synthesis of tetrazole-containing compounds often involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. For example, refluxing precursors in glacial acetic acid with stoichiometric control can minimize side reactions. Challenges include steric hindrance from the bulky p-tolyl groups, which may reduce reaction efficiency. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography is critical to isolate the product from unreacted azide intermediates .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- HPLC : To assess purity (>95% recommended for research-grade material), use reverse-phase C18 columns with UV detection at 254 nm, methanol/water mobile phases, and retention time matching against standards .

- FTIR : Confirm the presence of tetrazole rings (C=N stretching at ~1600 cm⁻¹) and phenolic -OH (broad band ~3200 cm⁻¹) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ can resolve vinyl protons (δ ~6.5–7.5 ppm) and distinguish p-tolyl substituents (δ ~2.3 ppm for -CH₃) .

Q. How can researchers validate the compound’s stability during storage?

- Methodological Answer : Perform accelerated stability studies under ICH guidelines:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B) and track changes in absorbance spectra .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound, and what parameters are essential for such studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model HOMO-LUMO gaps to assess redox activity. Key parameters include:

- Dipole Moments : Predict solubility in polar solvents.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction design .

Q. What strategies mitigate contradictory data in solubility studies across different solvent systems?

- Methodological Answer :

- Solvent Selection : Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. Polar aprotic solvents (e.g., DMF) may enhance solubility compared to hydrocarbons .

- Temperature Control : Measure solubility at fixed temperatures (e.g., 25°C ± 0.1°C) to minimize thermal variability .

- Replicates : Perform triplicate measurements with error margins <5% to ensure reproducibility .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in drug delivery systems?

- Methodological Answer :

- pH-Dependent Degradation : Incubate in buffers (pH 1–13) and quantify degradation products via LC-MS. Acidic conditions may hydrolyze tetrazole rings, requiring encapsulation in enteric coatings .

- Thermal Analysis : DSC/TGA can identify melting points (e.g., ~139–140°C for related tetrazoles) and guide storage conditions .

Q. What environmental fate studies are necessary to assess ecological risks associated with this compound?

- Methodological Answer :

- Biodegradation : Use OECD 301F tests to measure microbial breakdown in aqueous systems .

- Bioaccumulation : Calculate logP values (e.g., >3 suggests high lipid affinity) and model trophic magnification factors .

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational logP values?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.